molecular formula C11H8N2O2 B13921725 5-nitro-1-(prop-2-yn-1-yl)-1H-indole

5-nitro-1-(prop-2-yn-1-yl)-1H-indole

Cat. No.: B13921725
M. Wt: 200.19 g/mol
InChI Key: UMWLIYWEGYGRFE-UHFFFAOYSA-N
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Description

5-nitro-1-(prop-2-yn-1-yl)-1H-indole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an indole core substituted with a nitro group at the 5-position and a prop-2-yn-1-yl group at the 1-position. This combination of functional groups imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1-(prop-2-yn-1-yl)-1H-indole typically involves the nitration of 1-(prop-2-yn-1-yl)-1H-indole. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1-(prop-2-yn-1-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Reduction: Reduction of the nitro group yields 5-amino-1-(prop-2-yn-1-yl)-1H-indole.

    Substitution: Electrophilic substitution at the 3-position can yield various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: The compound can be used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitro-1-(prop-2-yn-1-yl)-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
  • 5-nitro-1,3-bis(prop-2-ynyl)-1H-1,3-benzimidazol-2(3H)-one
  • 5-nitro-1-nonyl-1H-benzimidazol-2(3H)-one

Uniqueness

5-nitro-1-(prop-2-yn-1-yl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

5-nitro-1-prop-2-ynylindole

InChI

InChI=1S/C11H8N2O2/c1-2-6-12-7-5-9-8-10(13(14)15)3-4-11(9)12/h1,3-5,7-8H,6H2

InChI Key

UMWLIYWEGYGRFE-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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